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Compound of Interest

Compound Name:
5-Chloro-6-

hydroxynicotinaldehyde

CAS No.: 627501-18-2

Cat. No.: B1358543 Get Quote

Introduction & Strategic Significance
5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2), often referred to by its tautomeric

name 5-chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a high-value scaffold in medicinal

chemistry.[1] It serves as a critical "linchpin" intermediate for synthesizing fused heterocyclic

systems, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines, which are prevalent

pharmacophores in tyrosine kinase inhibitors (e.g., CDK4/6 inhibitors).

The molecule possesses three distinct reactive handles:

C3-Formyl group (Aldehyde): The primary site for condensation reactions (Knoevenagel,

Friedländer, Schiff base).

C5-Chlorine: A handle for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic

aromatic substitution (

).

C6-Hydroxyl/Lactam: Exists in a tautomeric equilibrium, predominantly favoring the 2-

pyridone (lactam) form in solution, which significantly influences solubility and aldehyde

electrophilicity.
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This guide details optimized protocols for the condensation of this aldehyde, addressing

specific challenges related to its tautomeric nature and solubility profile.

Chemical Properties & Handling
Understanding the physical chemistry of this substrate is prerequisite to successful synthesis.

Property Specification Operational Implication

Molecular Weight 157.55 g/mol

Calculate stoichiometry

precisely; hygroscopic nature

is minimal.

Tautomerism
2-Pyridone (major)

2-Hydroxypyridine (minor)

The pyridone form reduces the

electrophilicity of the aldehyde

via vinylogous amide

resonance. Stronger activation

(catalysis/heat) is often

required compared to simple

chloropyridines.

Solubility

DMSO, DMF (High); Ethanol,

Methanol (Moderate/Hot);

Water, DCM (Low)

Reactions are best performed

in polar protic solvents (EtOH)

at reflux or polar aprotic

solvents (DMF) for room

temperature work.

Acidity (Pyridone NH)

Strong bases (NaH, alkoxides)

will deprotonate the lactam,

creating an anionic species

that is less reactive toward

nucleophilic attack. Use amine

bases (Piperidine, Et3N).

Core Protocol A: Knoevenagel Condensation
Target Application: Synthesis of 1,6-Naphthyridine Precursors (Vinyl Nitriles). Mechanism:

Base-catalyzed nucleophilic attack of active methylene compounds (e.g., malononitrile) on the

aldehyde.[2]
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Reagents & Setup[1][2][3][4][5][6]
Substrate: 5-Chloro-6-hydroxynicotinaldehyde (1.0 equiv)

Nucleophile: Malononitrile (1.1 equiv)

Catalyst: Piperidine (0.1 – 0.2 equiv) or L-Proline (0.2 equiv for "Green" conditions)

Solvent: Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step Methodology
Dissolution: Charge a round-bottom flask with 5-Chloro-6-hydroxynicotinaldehyde and

Absolute Ethanol. Heat the suspension to 50°C until a clear or slightly hazy solution is

obtained.

Note: If the substrate does not fully dissolve, the addition of the base usually assists

solubilization.

Nucleophile Addition: Add Malononitrile (1.1 equiv) in a single portion. Stir for 5 minutes.

Catalysis: Add Piperidine (catalytic amount) dropwise.

Observation: A color change (often to yellow or orange) indicates the formation of the

benzylidene intermediate.

Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (

) should disappear, replaced by a lower

fluorescent product.

Workup (Precipitation): Cool the reaction mixture slowly to room temperature, then to 0–4°C

in an ice bath. The condensation product typically precipitates as a solid.

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (
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volumes) followed by diethyl ether to remove trace piperidine.

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Data & Optimization Table
Parameter

Condition A
(Standard)

Condition B
(Green/Mild)

Condition C (High
Throughput)

Solvent Ethanol (Reflux) Water/Ethanol (1:1) DMF (80°C)

Catalyst Piperidine (10 mol%) L-Proline (20 mol%) (10 mol%)

Time 3–5 h 6–8 h 1–2 h

Yield 85–92% 75–80% 88–95%

Purity High (>95%)
Moderate (Requires

recrystallization)

High (Requires

aqueous crash-out)

Core Protocol B: One-Pot Friedländer-Type
Annulation
Target Application: Direct synthesis of substituted 1,6-naphthyridines. Concept: A three-

component reaction involving the aldehyde, an active methylene (malononitrile), and a

nucleophile (e.g., an amine or ketone) to close the second ring.[2]

Workflow Diagram (DOT)
The following diagram illustrates the logical flow and decision points for the annulation protocol.
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Caption: Figure 1. Optimized workflow for the one-pot synthesis of 1,6-naphthyridine

derivatives.

Mechanistic Insight
Knoevenagel Step: Formation of the arylidenemalononitrile intermediate.

Cyclization: The co-reactant (e.g., 1-naphthylamine or a ketone enolate) attacks the nitrile or

the alkene.

Aromatization: Loss of water or oxidation leads to the stable fused system.

Critical Note: The 5-Chloro substituent is generally stable under these mild condensation

conditions but can be displaced if high temperatures (>120°C) and strong nucleophiles are

used simultaneously.

Troubleshooting & Critical Controls
Low Reactivity (Stalled Reaction)

Cause: The pyridone tautomer donates electron density to the aldehyde, making it sluggish.

Solution:

Increase Concentration: Run the reaction at 0.5 M – 1.0 M concentration.

Lewis Acid Additive: Add 5 mol%

or

to activate the carbonyl oxygen.

Microwave Irradiation: Heating to 100°C in a sealed vessel (EtOH) for 20 mins often drives

difficult condensations to completion.

Impurity Profile (Red/Brown Tars)
Cause: Polymerization of malononitrile or oxidation of the pyridone ring.

Solution:
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Ensure inert atmosphere (

balloon) during reflux.

Avoid excess base; keep piperidine load <10 mol%.

Use freshly distilled aldehyde if the starting material appears dark.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-6-hydroxynicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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